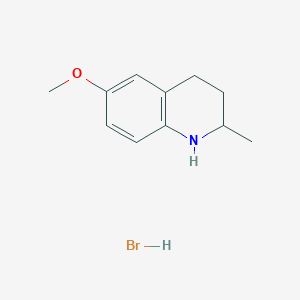

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide

Description

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide (CAS: 1417357-11-9) is a hydroquinoline derivative characterized by a bicyclic structure with a methoxy group at the 6-position and a methyl group at the 2-position. The hydrobromide salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name |

6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.BrH/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8;/h5-8,12H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXGMEQWUKHMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C=CC(=C2)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

The molecular formula of this compound is with a molecular weight of 253.16 g/mol. The compound features a methoxy group at the sixth position and a methyl group at the second position of the tetrahydroquinoline structure, which contributes to its unique biological properties.

Biological Activity

Research indicates that compounds within the tetrahydroquinoline class exhibit various biological activities, including:

- Anticancer Properties : Studies have demonstrated that derivatives of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can inhibit tubulin polymerization. This action disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. For instance, one study reported that certain derivatives showed high cytotoxicity against human tumor cell lines such as A549 and DU145 with GI50 values as low as 1.5 nM .

- Neuroprotective Effects : The compound has been investigated for its potential use in treating neurological disorders due to its ability to protect neuronal cells from damage .

- Inhibition of Topoisomerase II : Some derivatives have been identified as potent inhibitors of topoisomerase II enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to reduced proliferation of cancer cells .

The biological activity of this compound is attributed to its interaction with tubulin and topoisomerase II. By binding to these proteins:

- Tubulin Binding : The compound disrupts microtubule dynamics essential for mitosis. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

- Topoisomerase II Inhibition : Inhibition of this enzyme prevents DNA strand separation necessary for replication, thereby inducing cytotoxic effects in rapidly dividing cells .

Synthesis

The synthesis of this compound can be achieved through various methods involving cyclization reactions. Common approaches include:

- Cyclization of N-acyl derivatives : Utilizing dehydrating agents like POCl₃ or ZnCl₂.

- Reactions with β-phenylethylamine derivatives : This method allows for the introduction of the methoxy and methyl groups at specific positions.

Applications

The compound finds applications across various fields:

- Pharmaceutical Development : It serves as a building block for synthesizing drugs targeting neurological and oncological conditions.

- Organic Synthesis : Used as an intermediate in creating more complex chemical structures.

- Material Science : Contributes to developing new materials with enhanced properties due to its unique chemical structure .

Case Studies

Several studies highlight the effectiveness of this compound:

Scientific Research Applications

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide is a chemical compound with the molecular formula . It belongs to the tetrahydroquinolines class, which are cyclic organic compounds containing a quinoline structure with four hydrogen atoms added to the nitrogen-containing ring. The compound is characterized by a methoxy group at the sixth position and a methyl group at the second position of the tetrahydroquinoline structure. The hydrobromide salt form enhances its solubility in polar solvents, making it useful in various chemical applications.

Applications

- 6-Methoxy-1,2,3,4-tetrahydroquinoline is used as chemical reagents, organic intermediates, fine chemicals, pharmaceutical research, and development .

- This compound finds applications in various fields, including serving as a building block in synthesizing complex molecules, use in material science for creating new polymers and materials, and in pharmacological studies to investigate its potential therapeutic effects.

The reactivity of this compound can be attributed to its functional groups. Key reactions include N-alkylation, acylation, and ring-opening reactions. These reactions highlight the compound's versatility in synthetic organic chemistry.

This compound has been studied for its potential biological activities. Compounds in the tetrahydroquinoline class often exhibit antibacterial, antiviral, and anticancer properties. The biological profile of this compound is still under investigation, with ongoing research aimed at elucidating its mechanisms of action.

Interactions

Interaction studies involving this compound focus on its pharmacological effects and mechanisms. Research indicates potential interactions with enzymes, receptors, and other biomolecules. These interactions are crucial for understanding its therapeutic potential and optimizing its use in medicinal chemistry.

Several compounds share structural similarities with this compound. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Lacks methyl group at position 2 | Often exhibits different biological activities |

| 7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline | Methoxy group at position 7 | May show enhanced neuroprotective effects |

| 6-Amino-2-methyl-1,2,3,4-tetrahydroquinoline | Contains amino group instead of methoxy | Potentially more active against certain pathogens |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substitution Variations

Table 1: Substitution Patterns and Properties

Key Observations:

- Electronic Effects : Bromine (in 6-bromo derivatives) increases electrophilicity, facilitating Suzuki-Miyaura couplings , whereas methoxy groups (in the target compound) enhance solubility and hydrogen-bonding capacity .

- Bioactivity : Penibruguieramine A’s hydroxyl-rich structure contrasts with the target compound’s simpler substitution, leading to distinct biological roles .

Derivatives with Additional Functional Groups

Table 2: Functionalized Derivatives

Key Observations:

- Dimethoxy Derivatives: 6,7-Dimethoxy compounds (e.g., ) are precursors to isoquinoline alkaloids, contrasting with the monomethoxy target compound’s focus on inhibitor design.

Photodegradation Products and Environmental Analogs

Table 3: Degradation Products from Acetochlor

| Photoproduct | Structure | Formation Pathway | Environmental Impact | References |

|---|---|---|---|---|

| 4,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline | 2-oxo, 4,8-(CH₃)₂ | Cyclization of acetochlor | Persistent in aquatic systems |

Key Observations:

- The tetrahydroquinoline scaffold in photoproducts (e.g., ) highlights environmental persistence, contrasting with the synthetic target compound’s controlled pharmaceutical use.

Research Findings and Contrasts

- Synthetic Efficiency : The target compound’s synthesis achieves 96% yield via transfer hydrogenation , outperforming the 27% yield of its chloroacetyl derivative .

- Theoretical Insights: DFT calculations (B3LYP/HF) confirm the target compound’s planar quinoline ring and methyl group conformation, critical for binding interactions .

- Contradictions : While brominated analogs (e.g., ) prioritize cross-coupling reactivity, the target compound’s methoxy group optimizes solubility for biological applications.

Preparation Methods

Direct Reduction of Quinoline Precursors

A common approach involves the reduction of quinoline or dihydroquinoline intermediates to the tetrahydroquinoline stage:

- Reduction Methods : Catalytic hydrogenation over palladium on charcoal or chemical reduction using lithium aluminum hydride (LAH) are frequently employed.

- Challenges : Direct reduction of quinolines bearing substituents often results in complex mixtures with multiple products, complicating purification and yield optimization.

Pictet–Spengler Condensation Route

The Pictet–Spengler reaction is a well-established method for synthesizing tetrahydroisoquinoline and related tetrahydroquinoline compounds:

- Starting Materials : Typically involves condensation of substituted phenethylamines with aldehydes or carbamates under acidic catalysis.

- Example : For related compounds like 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, an improved synthesis was reported starting from 2-(3-methoxyphenyl)ethylamine via a novel aminal intermediate, significantly improving cost and scalability.

- Catalysts and Conditions : Phosphoric acid or BF3·OEt2 are used as catalysts, often under inert atmosphere and controlled temperature to favor cyclization and avoid side reactions.

Alkylation of Aminoquinoline Derivatives

Another synthetic strategy involves alkylation of aminoquinoline derivatives with suitable alkyl halides or equivalents:

- Patent Process for Related Compounds : The synthesis of primaquine analogs (6-methoxy-8-aminoquinoline derivatives) involves reacting 1,4-dibromopentane with potassium phthalimide to form N-(4-bromopentyl)phthalimide, which is then reacted with 6-methoxy-8-aminoquinoline. Subsequent hydrazine treatment liberates the free base, which can be converted to salts.

- Relevance : Although this patent focuses on primaquine, the methodology of alkylation followed by salt formation is adaptable to the synthesis of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide by selecting appropriate alkylating agents and amine precursors.

Specific Preparation of this compound

Based on the available data, the preparation involves:

This synthesis typically requires precise control of reaction parameters to ensure selective substitution and avoid over-reduction or decomposition.

Research Findings and Optimization

- Yield and Purity : Direct reduction methods often produce mixtures; thus, chromatographic purification or crystallization is necessary but challenging.

- Catalyst and Solvent Effects : Use of Lewis acid catalysts such as BF3·OEt2 in Pictet–Spengler reactions improves cyclization efficiency and stereoselectivity.

- Scalability : Improved synthetic routes, such as those reported for related tetrahydroisoquinolines, demonstrate potential for large-scale preparation with cost-effective starting materials.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Reduction | Quinoline derivatives | LAH, Pd/C hydrogenation | Reflux, inert atmosphere | Straightforward | Mixture formation, purification difficulty |

| Pictet–Spengler Condensation | Substituted phenethylamines + aldehydes | Acid catalysts (phosphoric acid, BF3·OEt2) | Room temp to mild heating, inert atmosphere | High selectivity, scalable | Requires precise control to avoid side products |

| Alkylation of Aminoquinolines | Aminoquinoline + alkyl halides | Potassium phthalimide, hydrazine hydrate | Boiling acetone, ethanol reflux | Versatile for functionalization | Multi-step, requires careful purification |

| Salt Formation | Free base tetrahydroquinoline | Hydrobromic acid | Polar solvents, mild conditions | Improves solubility and stability | Additional step after base synthesis |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally related tetrahydroquinoline derivatives (e.g., 6-Methoxy-1,2,3,4-tetrahydroquinoline) has been achieved via reductive hydrogenation or catalytic methods with yields up to 77% . Key variables include catalyst selection (e.g., Mn, Fe, or Co-based systems), solvent polarity, and temperature. For hydrobromide salt formation, post-synthetic treatment with HBr in anhydrous conditions is critical. Researchers should monitor reaction progress via TLC or HPLC and optimize purification using recrystallization or column chromatography. Comparative yield analysis with substituent variations (e.g., methoxy vs. chloro groups) can reveal steric/electronic effects .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Characteristic peaks include methoxy protons (~δ 3.7–3.9 ppm), methyl groups on the tetrahydroquinoline ring (~δ 1.2–1.5 ppm), and aromatic protons influenced by substitution patterns. The hydrobromide salt may show downfield shifts due to protonation .

- IR : Look for N-H stretches (~3200–3400 cm⁻¹, broad) and C-O vibrations (~1250 cm⁻¹) from the methoxy group.

- Mass Spectrometry : Confirm molecular weight (e.g., C₁₁H₁₄NO·HBr: theoretical ~260.15 g/mol) and fragmentation patterns.

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Based on analogous brominated tetrahydroquinolines, this compound may pose inhalation, dermal, and ingestion hazards. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Respiratory protection (e.g., P95/P99 filters) is advised for aerosol-prone steps. Store in airtight containers at ambient temperatures, away from oxidizers. Dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. methyl groups) impact the compound’s reactivity in downstream functionalization?

- Methodological Answer : Substituents influence electron density and steric hindrance. For example, methoxy groups are electron-donating, enhancing electrophilic aromatic substitution at specific positions, while methyl groups may hinder access to reactive sites. Computational studies (DFT) can predict regioselectivity, validated experimentally via halogenation or cross-coupling reactions. Compare kinetic data (e.g., reaction rates for bromination at C-5 vs. C-7 positions) to map electronic effects .

Q. What analytical strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or salt hydration states. Use:

- DSC/TGA : Identify thermal transitions (melting points, decomposition) and hydrate formation.

- Solubility Studies : Test in polar (water, ethanol) vs. nonpolar solvents (DCM, hexane) under controlled pH.

- XRPD : Differentiate crystalline vs. amorphous forms. Cross-reference with literature using databases like PubChem or Reaxys .

Q. How can mechanistic studies elucidate the role of the hydrobromide counterion in biological activity or crystallization?

- Methodological Answer : The hydrobromide ion may enhance solubility via ion-dipole interactions or stabilize specific conformations. Techniques include:

- Single-Crystal X-ray Diffraction : Resolve salt-crystal packing and hydrogen-bonding networks.

- Comparative Bioassays : Test free base vs. hydrobromide salt for differences in receptor binding (e.g., serotonin or dopamine targets common to tetrahydroquinoline derivatives) .

Method Development & Validation

Q. What HPLC or GC-MS conditions are optimal for quantifying this compound in complex mixtures?

- Methodological Answer :

- HPLC : Use a C18 column with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 20% B to 80% B over 15 min. Detect at λ = 254 nm.

- GC-MS : Derivatize with BSTFA for volatility. Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Validate method precision (RSD < 2%) and LOD/LOQ via calibration curves .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in pharmacokinetic or metabolic studies?

- Methodological Answer : Synthesize deuterated derivatives (e.g., CD₃ for methyl groups) using deuterated reagents (e.g., D₂O, CD₃I). Use LC-MS/MS to track labeled vs. unlabeled species in in vitro/in vivo models. This approach clarifies metabolic pathways and improves quantification accuracy in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.